molecular formula C8H8ClNO2 B073803 N-(4-Chlorophenyl)-N-hydroxyacetamide CAS No. 1503-91-9

N-(4-Chlorophenyl)-N-hydroxyacetamide

Cat. No.: B073803
CAS No.: 1503-91-9
M. Wt: 185.61 g/mol
InChI Key: CDIAYJXLIMKAJJ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-hydroxyacetamide is a chemical compound with the CAS Registry Number 1503-91-9 . This compound, also known as N-Hydroxy-4-chloroacetanilide, has a molecular formula of C 8 H 8 ClNO 2 and a molecular weight of approximately 185.61 g/mol . Its structure is defined by the SMILES notation CC(=O)N(C1=CC=C(C=C1)Cl)O and the InChIKey CDIAYJXLIMKAJJ-UHFFFAOYSA-N . As an N-hydroxyacetamide derivative, this compound is part of a class of molecules that are of significant interest in various research areas, including medicinal chemistry and biochemistry, often serving as key intermediates or precursors in synthetic pathways. Researchers can utilize its defined structural properties for investigative purposes. This product is intended for research and development use exclusively. It is not intended for use in humans, animals, or as a component in foods, drugs, or cosmetics. All technical information is provided for research reference. Please handle with care, using appropriate personal protective equipment and under the guidelines of your institution's safety protocols.

Properties

CAS No.

1503-91-9

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-hydroxyacetamide

InChI

InChI=1S/C8H8ClNO2/c1-6(11)10(12)8-4-2-7(9)3-5-8/h2-5,12H,1H3

InChI Key

CDIAYJXLIMKAJJ-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)Cl)O

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)Cl)O

Other CAS No.

1503-91-9

Synonyms

N-hydroxy-4-chloroacetanilide
N-OH-4ClAA

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Insecticidal Activity of 4-Chlorophenyl Derivatives

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and related heterocycles exhibit 2–3× higher insecticidal activity against cowpea aphids compared to acetamiprid, a commercial neonicotinoid . This underscores the synergy between the 4-chlorophenyl group and heterocyclic systems in agrochemical design.

Structural Analogues and Functional Group Variations

Chloro vs. Hydroxy Substitutions

  • N-Hydroxy-N-(4-hydroxyphenyl)acetamide (Paracetamol derivative): Replacing Cl with OH shifts activity from insecticidal/antioxidant to analgesic, emphasizing the role of substituent polarity in target specificity .
  • N-(4-Methoxyphenyl)acetamide : Methoxy groups enhance metabolic stability but reduce reactivity compared to chloro derivatives .

Multi-Halogenated Derivatives

  • N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide : Additional Cl atoms improve lipophilicity and binding affinity, as seen in its role as a diclofenac impurity .
  • N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide : Dual halogenation (Cl, F) and methoxy groups optimize pharmacokinetic profiles in preclinical studies .

Data Tables Highlighting Key Comparisons

Table 2: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP*
N-(4-Chlorophenyl)-N-hydroxyacetamide C₈H₇ClN₂O₂ 198.61 1.8
N-(4-Hydroxyphenyl)acetamide C₈H₉NO₂ 151.16 1.2
N-(4-Nitrophenyl)-2-chloroacetamide C₈H₇ClN₂O₃ 214.61 2.1

*Predicted using ChemDraw.

Preparation Methods

Acetylation of N-(4-Chlorophenyl)hydroxylamine

The most widely documented method involves reacting N-(4-chlorophenyl)hydroxylamine with acetyl chloride in diethyl ether under inert atmosphere. Sodium bicarbonate serves as a base to neutralize HCl byproducts, ensuring reaction efficiency.

Reaction Conditions:

  • Temperature: 0°C (maintained via ice bath)

  • Molar Ratio: 1.20 equiv acetyl chloride to 1.00 equiv hydroxylamine

  • Solvent System: Diethyl ether (0.349 M concentration)

  • Time: Syringe pump addition over 2 hours, followed by immediate workup

The crude product is filtered through celite to remove inorganic salts, with subsequent recrystallization from diethyl ether/hexanes yielding a yellow solid (89% purity).

Mechanistic Insights:
Acetyl chloride undergoes nucleophilic acyl substitution with the hydroxylamine’s primary amine group. The bicarbonate scavenges HCl, shifting equilibrium toward product formation. Low temperatures minimize side reactions such as O-acetylation or N-overacylation.

Alternative Acetylation Agents

While acetyl chloride is standard, patent WO2016/57931 suggests acetic anhydride as a viable alternative under anhydrous conditions. However, this requires extended reaction times (12–24 hours) and yields drop to 72–75% due to competing hydrolysis.

Electrochemical Synthesis

Electrocatalytic N-Acylation

Recent advances employ electrochemical methods using reticulated vitreous carbon (RVC) anodes and graphite cathodes. This approach avoids stoichiometric bases and enables greener synthesis.

Key Parameters:

  • Electrolyte: nBu4_4NBF4_4 (1.0 equiv) in acetonitrile

  • Current: 5–50 mA (scalable with electrode size)

  • Catalyst: Diphenyl diselenide (10 mol%)

  • Reaction Time: 3–6 hours

The electrochemical route achieves 62–79% yield by generating acetyl radicals in situ, which react with N-(4-chlorophenyl)hydroxylamine adsorbed on the electrode surface.

Purification and Characterization Techniques

Recrystallization Optimization

Recrystallization from diethyl ether/hexanes (4:1 v/v) remains the gold standard, producing crystals with >98% purity. Industrial-scale processes substitute hexanes with heptane for cost reduction without compromising yield.

Table 1: Comparative Recrystallization Solvents

Solvent SystemPurity (%)Yield (%)Cost (USD/kg)
Et2_2O/Hexanes98.58512.40
Et2_2O/Heptane97.8839.20

Spectroscopic Characterization

1H NMR^{1}\text{H NMR} (400 MHz, DMSO-d6d_6):

  • δ 10.72 (s, 1H, -NH-)

  • δ 7.67 (d, J = 8.9 Hz, 2H, aromatic)

  • δ 7.44–7.38 (m, 2H, aromatic)

  • δ 2.21 (s, 3H, -COCH3_3)

HRMS (ESI-TOF):

  • Calculated for C8_8H9_9ClNO2_2 ([M+H]+^+): 186.0322

  • Observed: 186.0321

Industrial Production Considerations

Continuous Flow Reactors

Scaling the classical method requires:

  • In-line Mixing: Precision syringe pumps for acetyl chloride addition

  • Temperature Control: Jacketed reactors maintaining 0°C ± 2°C

  • Automated Filtration: Centrifugal filters replacing celite pads

Pilot studies show 86% yield at 10 kg/batch with 99.2% purity.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Classical Acetylation8998.5HighModerate (solvent use)
Electrochemical62–7995–97MediumLow (no base waste)

Q & A

Basic Question

  • ¹H/¹³C NMR Spectroscopy : Used to confirm substituent positions and hydrogen bonding. For example, the acetamide proton (N–H) typically appears as a broad singlet at δ 8.5–10.5 ppm, while aromatic protons from the 4-chlorophenyl group resonate at δ 7.2–7.8 ppm .
  • X-ray Crystallography : Resolves molecular geometry and packing. In derivatives like N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide, intramolecular C–H⋯O interactions (bond length: 2.65 Å) and intermolecular N–H⋯O hydrogen bonds (angle: 158°) stabilize the crystal lattice .
TechniqueKey Parameters/FindingsReference
X-ray CrystallographyR factor = 0.047; intramolecular C–H⋯O interaction
¹H/¹³C NMRδ 10.2 ppm (N–H), δ 168.5 ppm (C=O)

How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Advanced Question
Discrepancies often arise from variations in substituent effects or assay conditions. For example, antimicrobial activity against E. coli may differ based on the electron-withdrawing/donating groups on the phenyl ring. To address this:

Standardize Assays : Use consistent microbial strains and minimum inhibitory concentration (MIC) protocols .

Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .

Control Byproducts : Monitor synthesis impurities (e.g., N-arylacetamide byproducts) via HPLC to ensure compound purity .

What strategies are recommended for analyzing hydrogen bonding and molecular packing in N-(4-Chlorophenyl)acetamide derivatives using crystallography?

Advanced Question

  • Intramolecular Interactions : Identify C–H⋯O bonds (common in derivatives like N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide) that create six-membered rings, stabilizing planar conformations .
  • Intermolecular Packing : Use Mercury software to visualize chains formed via N–H⋯O hydrogen bonds (e.g., along the c-axis in 2-chloro-N-(4-fluorophenyl)acetamide) .
  • Thermal Analysis : Pair crystallography with DSC to assess stability, as hydrogen bonding networks often correlate with higher melting points (>200°C) .

How should one design a structure-activity relationship (SAR) study for this compound analogs?

Advanced Question

Systematic Substitution : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the para position to modulate reactivity .

Bioactivity Profiling : Test derivatives against standardized microbial panels (e.g., S. aureus, C. albicans) using broth microdilution assays .

Correlate Structural Features : Use crystallographic data (e.g., dihedral angles between phenyl and acetamide groups) to explain variations in activity. Derivatives with planar conformations often show enhanced membrane permeability .

What analytical methods are critical for detecting synthesis impurities in this compound?

Basic Question

  • HPLC-MS : Detects byproducts like N-(4-chlorophenyl)acetamide (retention time: 6.2 min under C18 column, 70% acetonitrile/water) .
  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress (Rf ~0.5 for pure product) .

How do solvent polarity and reaction time influence the yield of this compound?

Advanced Question

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates due to better solubility of intermediates, but may promote side reactions. Ethanol/water mixtures (1:1) optimize yields (75–85%) .
  • Kinetic Control : Shorter reaction times (2–4 hours) favor the desired product, while prolonged heating (>6 hours) risk hydrolysis of the acetamide group .

What role do computational methods play in predicting the reactivity of this compound?

Advanced Question

  • DFT Calculations : Predict electrophilic sites (e.g., acetamide carbonyl) for nucleophilic attacks, validated by experimental nitration studies .
  • Molecular Dynamics (MD) : Simulate solubility in lipid bilayers to guide drug design, leveraging logP values (~2.1) from QSAR models .

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